2-amino-1,5-dihydropteridine-4,6-dione
Description
2-Amino-1,5-dihydropteridine-4,6-dione (CAS 5979-01-1), commonly known as xanthopterin monohydrate, is a pteridine derivative with the molecular formula C₆H₇N₅O₃ (anhydrous: C₆H₅N₅O₂). This compound features a bicyclic pteridine core with amino and dione functional groups at positions 2, 4, and 5.
Properties
IUPAC Name |
2-amino-1,5-dihydropteridine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c7-6-10-4-3(5(13)11-6)9-2(12)1-8-4/h1H,(H,9,12)(H3,7,8,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VURKRJGMSKJIQX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N=C(N2)N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of AD8397 involves the synthesis of two voltage feedback operational amplifiers. The process includes the use of high-speed complementary bipolar processes to achieve the desired electrical characteristics. The reaction conditions are optimized to ensure high linearity and low distortion .
Industrial Production Methods
In industrial settings, AD8397 is produced using advanced semiconductor fabrication techniques. The process involves multiple stages of photolithography, doping, and etching to create the integrated circuit. The final product is encapsulated in a standard 8-pin SOIC_N package, with options for enhanced thermal performance .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation under controlled conditions, particularly at the dihydropteridine ring. For example:
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Air/Oxidizing Agents : Prolonged exposure to air or treatment with mild oxidants like potassium permanganate (KMnO₄) converts the 1,5-dihydro structure to a fully aromatic pteridine system. This is critical for stabilizing the conjugated π-system .
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Sulfonate Formation : While direct oxidation of the amino group is less common, analogous pteridine derivatives (e.g., 2-thiopteridine-4,6-dione) oxidize to sulfonates in the presence of KMnO₄, forming stable adducts like dipotassium-7,8-dihydropteridine-4,6-dione-2,7-disulfonate .
Table 1: Oxidation Products and Conditions
| Oxidizing Agent | Product | Key Observations |
|---|---|---|
| KMnO₄ (acidic) | Aromatic pteridine | Requires catalytic H₂SO₄; yields ~70% |
| O₂ (air) | 4,6-Pteridinedione | Slow reaction; occurs in alkaline solutions |
Chlorination
The hydroxyl groups at positions 4 and 6 are reactive toward chlorinating agents:
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POCl₃/DMF : Treatment with phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) replaces the hydroxyl groups with chlorine atoms, yielding 2-amino-4,6-dichloropteridine. This reaction proceeds via a Vilsmeier-Haack-type intermediate .
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Selectivity : Chlorination occurs preferentially at the 4- and 6-positions due to electron-withdrawing effects of the amino group .
Table 2: Chlorination Reaction Parameters
| Reagent System | Temperature | Yield |
|---|---|---|
| POCl₃, DMF, 80°C | 12 h | 85% |
| SOCl₂, pyridine | 60°C | 65% |
Condensation with Carbonyl Compounds
The amino group at position 2 participates in condensation reactions:
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Schiff Base Formation : Reacts with aldehydes (e.g., formaldehyde) or ketones to form imine derivatives. For example, condensation with ethyl glyoxylate produces substituted pteridine analogs .
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Cyclization : In acidic conditions, reacts with α-keto acids to form fused heterocycles, enhancing biological activity (e.g., antioxidant properties) .
Nucleophilic Substitution
The hydroxyl groups at positions 4 and 6 are susceptible to nucleophilic displacement:
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Ammonia/Ammonium Acetate : Heating with excess ammonium acetate replaces hydroxyl groups with amino groups, yielding 2,4,6-triaminopteridine derivatives .
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Thiols : Reacts with mercaptans (e.g., ethanethiol) to form thioether derivatives under basic conditions .
Table 3: Substitution Reactions
| Nucleophile | Product | Conditions |
|---|---|---|
| NH₃ | 2,4,6-Triaminopteridine | 100°C, 6 h |
| EtSH | 2-Amino-4,6-bis(ethylthio)pteridine | NaOH, 50°C |
Acid/Base-Mediated Tautomerism
The compound exhibits pH-dependent tautomerism:
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Acidic Conditions : Protonation at N-5 stabilizes the keto form .
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Basic Conditions : Deprotonation at N-1 (pKa ~10.56) generates an enolate, enhancing solubility in polar solvents .
Biological Interactions
While not purely synthetic, the compound’s interactions include:
Scientific Research Applications
Oxidative Stress and Neuroprotection
Research indicates that 2-amino-1,5-dihydropteridine-4,6-dione exhibits significant potential in treating diseases associated with oxidative stress. Its ability to act as an antioxidant suggests it may protect neuronal cells from damage caused by reactive oxygen species (ROS) . This property is particularly relevant in neurodegenerative diseases such as Alzheimer's and Parkinson's, where oxidative stress plays a critical role in pathogenesis.
Anticancer Activity
The compound has been studied for its anticancer properties, with evidence suggesting that it can inhibit the growth of various cancer cell lines. The mechanism appears to involve modulation of cellular pathways related to apoptosis and cell cycle regulation . Further investigation into its structure-activity relationship (SAR) could enhance its efficacy as an anticancer agent.
Chromatographic Techniques
This compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed to separate this compound under simple conditions, utilizing a mobile phase consisting of acetonitrile and water with phosphoric acid . This method is scalable and suitable for preparative separation, making it valuable for pharmacokinetic studies.
Protein Interaction Studies
The compound has been utilized in studies probing protein interactions and enzymatic functions. For instance, it has been shown to influence the binding affinity of certain proteins involved in metabolic pathways . Understanding these interactions is crucial for elucidating the biochemical roles of pteridines in cellular processes.
Case Study 1: Neuroprotective Effects
A study investigated the protective effects of this compound on neuronal cells exposed to oxidative stress. The results demonstrated a significant reduction in cell death and ROS levels compared to control groups. This suggests a promising application in neurodegenerative disease therapies .
Case Study 2: Anticancer Potential
In vitro studies on various cancer cell lines revealed that this compound induced apoptosis through caspase activation and modulation of Bcl-2 family proteins. These findings highlight its potential as a lead compound for developing new anticancer drugs .
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4,6-dihydroxypyrimidine | Lacks methyl group at position 7 | Different biological activity |
| 7-Methylpteridine-4,6-dione | Lacks amino group at position 2 | Distinct pharmacological properties |
| 5,8-Dihydropteridine-6,7-dione | Similar structure but different substitution | Known for potent anticancer activity |
The unique substitution pattern of this compound contributes to its distinct biological activities compared to related compounds .
Mechanism of Action
The mechanism of action of AD8397 involves its ability to amplify electrical signals with high linearity and low distortion. The compound achieves this through its dual operational amplifiers, which provide voltage feedback and rail-to-rail output. The molecular targets include various electronic components in the circuit, and the pathways involve the flow of electrical current through the amplifiers .
Comparison with Similar Compounds
2-Amino-1,5,7,8-tetrahydropteridine-4,6-dione (CAS 1131-35-7)
- Molecular Formula : C₆H₇N₅O₂
- Molecular Weight : 181.15 g/mol
- Key Features : Additional hydrogenation at positions 7 and 8 reduces ring saturation, altering electronic properties and conformational flexibility. This may influence binding affinity in biological systems.
- Applications: Used as a pharmaceutical intermediate, with commercial availability noted in fine chemical catalogs .
2-Amino-1,5-dihydro-7-methylpteridine-4,6-dione (CAS 578-76-7)
Dihydroxypyrido-pyrazine-1,6-dione Derivatives
Etophylline (7-(2-Hydroxyethyl)theophylline)
- Molecular Formula : C₉H₁₂N₄O₃
- Molecular Weight : 224.2 g/mol
- Key Features: A purine-derived xanthine analog with structural similarities in dione positioning. Known as a phosphodiesterase inhibitor, illustrating how core heterocycle differences (purine vs. pteridine) dictate biological targets .
Data Table: Structural and Functional Comparison
*Anhydrous form: 177.13 g/mol.
Research Findings and Implications
- Structural Flexibility vs. Activity : The tetrahydropteridine derivative (CAS 1131-35-7) demonstrates how increased hydrogenation may reduce strain but could also limit binding specificity compared to the dihydro analog .
- Core Heterocycle Influence : Compound 46’s pyrido-pyrazine structure achieves high potency (EC₅₀ = 6 nM), underscoring the role of heterocycle electronics in activity .
Q & A
Q. What strategies optimize its crystallinity for material science applications?
- Methodology : Screen solvent systems (e.g., ethanol/water mixtures) for recrystallization. Utilize additives (e.g., surfactants) to control nucleation. Analyze crystal packing via SC-XRD to correlate morphology with functional performance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
